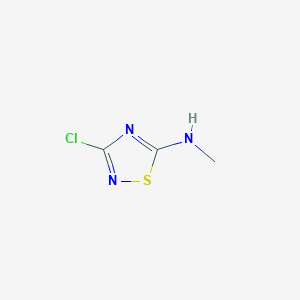

3-chloro-N-methyl-1,2,4-thiadiazol-5-amine

Description

Contextualization within 1,2,4-Thiadiazole (B1232254) Chemistry

Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org Four constitutional isomers exist—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—differentiated by the relative positions of the heteroatoms. wikipedia.orgmdpi.com Among these, the 1,2,4-thiadiazole ring system has garnered substantial interest in recent decades due to its unique chemical properties and its presence in a wide array of biologically active molecules. researchgate.net

The 1,2,4-thiadiazole core is noted for its general stability, a consequence of its aromatic character. isres.org This stability, combined with the diverse reactivity afforded by its constituent atoms, makes it an important building block in synthetic chemistry. researchgate.net The applications of 1,2,4-thiadiazole derivatives are extensive, ranging from medicinal chemistry, where they are considered privileged pharmacological scaffolds, to roles as intermediates in fine chemical synthesis and as ligands in coordination chemistry. researchgate.netresearchgate.net

The synthesis of the 1,2,4-thiadiazole ring is a well-explored area of organic chemistry, with numerous established methods. Classical and modern approaches include the oxidative dimerization of thioamides, multicomponent reactions, [3+2]-cycloadditions, and the intramolecular oxidative S-N bond formation of imidoyl thioureas. isres.orgorganic-chemistry.org This synthetic versatility allows for the creation of a vast library of substituted 1,2,4-thiadiazoles for various research applications.

Table 1: Isomers of Thiadiazole

| Isomer | Chemical Formula | Molar Mass | CAS Number |

|---|---|---|---|

| 1,2,3-Thiadiazole | C₂H₂N₂S | 86.11 g·mol⁻¹ | 288-48-2 |

| 1,2,4-Thiadiazole | C₂H₂N₂S | 86.11 g·mol⁻¹ | 288-92-6 |

| 1,2,5-Thiadiazole | C₂H₂N₂S | 86.11 g·mol⁻¹ | 288-39-1 |

| 1,3,4-Thiadiazole | C₂H₂N₂S | 86.11 g·mol⁻¹ | 289-06-5 |

The Significance of the 3-Chloro-N-methyl-1,2,4-thiadiazol-5-amine Scaffold in Contemporary Chemical and Biological Research

The this compound scaffold is a molecule of significant interest due to the strategic combination of its structural features: the 1,2,4-thiadiazole core, a chloro substituent at the 3-position, and an N-methylamino group at the 5-position. Each component contributes to its utility as a versatile intermediate in synthetic and medicinal chemistry.

The 1,2,4-thiadiazole ring itself serves as a robust pharmacophore known to interact with various biological targets. researchgate.net A key mechanism of action for some 1,2,4-thiadiazole derivatives involves the ring acting as an electrophilic "warhead" that targets the cysteine residues of proteins. researchgate.netnih.gov The cysteine thiol can react with the N-S bond of the thiadiazole, leading to ring-opening and the formation of an irreversible disulfide bond, thereby inactivating the target enzyme. researchgate.netnih.gov

The chloro group at the 3-position is a critical functional handle. Halogen atoms on heterocyclic rings are valuable for synthetic elaboration, enabling chemists to perform cross-coupling reactions or nucleophilic substitutions to introduce new functional groups. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The N-methylamino group at the 5-position is another crucial feature. The 5-amino-1,2,4-thiadiazole substructure is common in molecules with demonstrated biological activities. organic-chemistry.org The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. The N-methylation modifies its steric and electronic properties, which can influence binding affinity and metabolic stability. This combination of a stable, biologically relevant core with reactive sites for diversification makes this compound a valuable building block for the discovery of new chemical entities.

Historical Trajectory and Current Research Landscape of this compound

The history of this compound is intrinsically linked to the broader development of 1,2,4-thiadiazole chemistry. While the parent 1,2,4-thiadiazole ring was first described in the 19th century and synthesized in 1955, the synthesis of specifically substituted derivatives like the compound is a result of more recent advances in synthetic methodology. isres.org The first natural product containing the 1,2,4-thiadiazole core was not reported until 1980, highlighting the scaffold's more recent emergence as a significant area of research. isres.org

The current research landscape is focused on the development of efficient and sustainable methods for synthesizing substituted 1,2,4-thiadiazoles. There is a strong emphasis on creating diverse molecular libraries for screening in drug discovery and agrochemical research. Modern synthetic strategies for the related 5-amino-1,2,4-thiadiazole core often aim to be metal-free, oxidant-free, and environmentally benign, utilizing techniques such as electro-oxidation. organic-chemistry.org These methods provide access to a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles with high functional group tolerance. organic-chemistry.org

Within this context, this compound is positioned as a key intermediate. Current research would likely involve using this compound as a starting material for the synthesis of more complex molecules. Its chloro and amino groups provide orthogonal sites for chemical modification, allowing for the rapid generation of novel derivatives to be tested for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, which are commonly associated with the 1,2,4-thiadiazole class. mdpi.comresearchgate.netjapsonline.com

Table 2: Selected Modern Synthetic Approaches to 5-Amino-1,2,4-thiadiazoles

| Method | Key Features | Reactants | Reference |

|---|---|---|---|

| Electro-oxidative Cyclization | Catalyst- and oxidant-free; room temperature; broad functional group tolerance. | Imidoyl thioureas | organic-chemistry.org |

| Iodine-Mediated Oxidative Cyclization | Metal-free; environmentally benign (uses water); scalable. | Isothiocyanates, Guanidines/Amidines | organic-chemistry.org |

| PIBT-Mediated Oxidative Cyclization | Metal-free; very short reaction times; very good yields. | Imidoyl thioureas (PIBT = Phenyliodine(III) bis(trifluoroacetate)) | organic-chemistry.org |

| Base-Promoted Elemental Sulfur Reaction | Uses low-cost, low-toxicity elemental sulfur; air as the green oxidant; water as byproduct. | Amidines, Elemental Sulfur | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZREDDUMUKMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Chloro N Methyl 1,2,4 Thiadiazol 5 Amine

Classical Synthetic Approaches to 3-Chloro-N-methyl-1,2,4-thiadiazol-5-amine

Classical synthetic routes to substituted 1,2,4-thiadiazoles often rely on the construction of the heterocyclic ring from acyclic precursors followed by functional group interconversions. While a direct, one-pot classical synthesis for this compound is not extensively documented, a plausible pathway can be constructed based on established reactions for analogous structures.

Precursor Chemistry and Reaction Conditions

A feasible classical approach involves the initial formation of a 1,2,4-thiadiazole (B1232254) core, which is subsequently modified. One common method for constructing the 5-amino-1,2,4-thiadiazole scaffold involves the reaction of an N-haloamidine with a metal thiocyanate. For the N-methylated target, this could begin with N-methylthiourea.

A hypothetical multi-step synthesis could be envisioned as follows:

Formation of a 5-(methylamino)-1,2,4-thiadiazole precursor: This could potentially be achieved by the cyclization of a suitable N-methylated precursor.

Chlorination of the thiadiazole ring: The introduction of a chlorine atom at the 3-position is a key step. This is often accomplished using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reactivity of the thiadiazole ring and the directing effects of the existing methylamino group would be critical.

An alternative and more documented approach starts from a pre-formed dichloro-thiadiazole. The synthesis of 3,5-dichloro-1,2,4-thiadiazole (B1299824) is a known process. This can then undergo selective nucleophilic substitution.

Route starting from 3,5-dichloro-1,2,4-thiadiazole:

Precursor: 3,5-dichloro-1,2,4-thiadiazole.

Reaction: Selective nucleophilic aromatic substitution (SNAAr) with methylamine (B109427). The C5 position in 3,5-dichloro-1,2,4-thiadiazole is generally more susceptible to nucleophilic attack than the C3 position.

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as toluene, methanol, or an aqueous/organic biphasic system. A base, like potassium carbonate (K₂CO₃), is often employed to neutralize the HCl generated during the reaction. The reaction can be performed at room temperature. nih.gov

| Precursor | Reagent | Catalyst/Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 3,5-dichloro-1,2,4-thiadiazole | Methylamine (CH₃NH₂) | K₂CO₃ | Toluene/Water/Methanol | Room Temperature | This compound |

Yields and Purity Considerations in Conventional Synthesis

Yields: In related Suzuki-Miyaura coupling reactions with 3,5-dichloro-1,2,4-thiadiazole, monosubstituted products were obtained at room temperature, while disubstituted products were formed at reflux temperatures. nih.gov This suggests that careful temperature control is paramount for achieving good yields of the monosubstituted product.

Purity: The primary impurity in this approach would be the disubstituted product, 3,5-bis(methylamino)-1,2,4-thiadiazole. Other impurities could arise from side reactions or unreacted starting material. Purification typically requires chromatographic techniques such as column chromatography or recrystallization. The purity of the final product and intermediates can be assessed using methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. helixchrom.comresearchgate.net

Advanced Synthetic Strategies for this compound

To overcome the limitations of classical synthesis, such as harsh reaction conditions, use of hazardous reagents, and moderate yields, advanced synthetic strategies are being developed.

Catalytic Methods in this compound Synthesis

Catalytic methods offer pathways to form the thiadiazole ring or functionalize it with higher efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling: While typically used for C-C bond formation, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are effective for Suzuki-Miyaura reactions on 3,5-dichloro-1,2,4-thiadiazole. nih.gov Analogous Buchwald-Hartwig amination reactions could be a viable catalytic approach for the selective introduction of the methylamino group. This would involve reacting 3,5-dichloro-1,2,4-thiadiazole with methylamine in the presence of a palladium catalyst and a suitable ligand.

Copper-Catalyzed Reactions: Copper(II) catalysts have been used in the one-pot synthesis of 3-amino-5-acyl-1,2,4-thiadiazoles from N¹-acetyl-N³-thioacylguanidines in the presence of air. rsc.org This demonstrates the potential of copper catalysis in forming the substituted 1,2,4-thiadiazole core.

| Reaction Type | Catalyst | Precursors | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 3,5-dichloro-1,2,4-thiadiazole, Arylboronic acids | Forms C-C bonds; demonstrates selective reactivity at C5. | nih.gov |

| Oxidative Heterocyclization | Copper(II) | N¹-acetyl-N³-thioacylguanidine | One-pot synthesis of 3-amino-5-acyl-1,2,4-thiadiazoles. | rsc.org |

| Oxidative Dimerization | Vanadium-dependent haloperoxidases | Thioamides | Enzymatic halide recycling for intermolecular bond formation. | acs.org |

Application of Green Chemistry Principles in 3-Chloro-N-methyl-1,2,4-thiadiazole Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green methods have been reported for the synthesis of the 5-amino-1,2,4-thiadiazole scaffold.

Iodine-Mediated Synthesis: Molecular iodine (I₂) can be used as an oxidant to mediate the oxidative N-S bond formation. This transition-metal-free approach can be used to synthesize 5-amino-1,2,4-thiadiazoles from imidoyl thioureas or from amidines and isothiocyanates. mdpi.comorganic-chemistry.orgresearchgate.net These reactions often use greener solvents like water or acetonitrile (B52724) and can be performed at moderate temperatures. mdpi.com

Hydrogen Peroxide-Mediated Synthesis: H₂O₂ can be used as a green oxidant for the synthesis of 1,2,4-thiadiazoles from thioureas in ethanol (B145695) at room temperature. This method is operationally simple and produces water as the only byproduct. mdpi.comresearchgate.net

Electrochemical Synthesis: An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas can produce 3-substituted-5-amino-1,2,4-thiadiazoles. This method avoids the need for chemical oxidants and catalysts. organic-chemistry.org

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly when dealing with hazardous reagents or intermediates. A continuous flow process for the synthesis of 5-chloro-1,2,4-thiadiazoles has been developed.

Process: This method involves the reaction of amidines with the hazardous reagent trichloromethane sulfenylchloride in a continuous flow reactor. The system allows for the safe handling of the reagent and in-line quenching of byproducts.

Advantages: The small volume of the microreactor minimizes safety risks associated with exothermic reactions or hazardous materials. Precise control over reaction time, temperature, and stoichiometry leads to improved yields and selectivity. This flow method has been used to prepare gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915), which can then be further functionalized. A similar approach could be adapted for the synthesis of this compound by using an appropriate N-methylated precursor.

Analytical Validation of Synthetic Pathways

The analytical validation of synthetic routes for this compound is fundamental to guaranteeing the desired product quality and optimizing the manufacturing process. It involves the application of various analytical techniques to monitor the reaction in real-time and to identify and quantify any impurities present in the final product. While specific literature on this exact compound is limited, the validation principles can be drawn from established methods for other substituted 1,2,4-thiadiazoles and related heterocyclic compounds.

Reaction Monitoring Techniques

Effective monitoring of the synthesis of this compound is essential for determining reaction endpoints, understanding reaction kinetics, and ensuring the process is under control. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for reaction monitoring due to its high resolution and sensitivity. americanpharmaceuticalreview.comnih.gov For the synthesis of this compound, a reversed-phase HPLC method would likely be developed to separate the starting materials, intermediates, the final product, and any byproducts. Thin-Layer Chromatography (TLC) offers a rapid and simple qualitative method for tracking the progress of the reaction by observing the disappearance of starting material spots and the appearance of the product spot.

Spectroscopic Methods: In-situ spectroscopic techniques can provide real-time information about the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to monitor the conversion of reactants to products by observing the changes in chemical shifts and signal integrations of key functional groups. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to follow the reaction by monitoring the appearance or disappearance of characteristic vibrational bands associated with specific functional groups, such as the N-H bond of the starting amine and the C-N bond of the methylated product.

The following table summarizes the key reaction monitoring techniques applicable to the synthesis of this compound.

| Technique | Principle | Application in Synthesis Monitoring |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitatively track the consumption of reactants (e.g., 5-amino-3-chloro-1,2,4-thiadiazole) and the formation of the N-methylated product. |

| Thin-Layer Chromatography (TLC) | Separation based on the differential adsorption of compounds on a thin layer of adsorbent. | Qualitatively visualize the progress of the reaction by comparing the spots of the reaction mixture with standards of starting materials and product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Monitor the disappearance of the N-H proton signal of the starting amine and the appearance of the N-CH₃ proton signal of the product. |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Track changes in functional groups, such as the stretching vibrations of the N-H bond in the starting material and the C-H bonds of the methyl group in the product. |

Impurity Profiling and Control in this compound Synthesis

Impurity profiling is the identification and quantification of all potential impurities in the final drug substance. researchgate.netmedwinpublishers.com Controlling these impurities is critical for the safety and efficacy of the final product. The impurities can originate from starting materials, intermediates, byproducts of the reaction, or degradation of the product. medwinpublishers.com

A plausible synthetic route for this compound would likely involve two main steps:

Synthesis of the 5-amino-3-chloro-1,2,4-thiadiazole intermediate.

N-methylation of the amino group.

Based on this proposed pathway, a profile of potential impurities can be predicted.

Potential Impurities:

Starting Material Impurities: Impurities present in the initial reactants can carry through the synthesis.

Process-Related Impurities: These include unreacted starting materials, residual solvents, and reagents. For the N-methylation step, this could include unreacted 5-amino-3-chloro-1,2,4-thiadiazole and the methylating agent.

Byproducts: These are formed from side reactions. For instance, over-methylation could lead to the formation of a dimethylated product.

Degradation Products: The final compound may degrade under certain conditions (e.g., heat, light, pH) to form other impurities.

The control of these impurities involves optimizing the reaction conditions (temperature, reaction time, stoichiometry of reagents), implementing appropriate purification steps (recrystallization, chromatography), and establishing stringent specifications for starting materials and the final product.

The following table details the potential impurities in the synthesis of this compound, their likely sources, and the analytical techniques for their control.

| Impurity Name | Potential Source | Analytical Method for Detection and Control |

| 5-amino-3-chloro-1,2,4-thiadiazole | Unreacted starting material from the N-methylation step. | HPLC, TLC |

| Methylating agent (e.g., methyl iodide, dimethyl sulfate) | Excess reagent from the N-methylation step. | GC, HPLC |

| 3-chloro-N,N-dimethyl-1,2,4-thiadiazol-5-amine | Over-methylation of the primary amine. | HPLC, LC-MS |

| Isomeric N-methylated products | Methylation at other nitrogen atoms in the thiadiazole ring. | HPLC, LC-MS, NMR |

| Hydrolysis products (e.g., 3-hydroxy-N-methyl-1,2,4-thiadiazol-5-amine) | Degradation of the chloro-substituent. | HPLC, LC-MS |

| Residual Solvents | Solvents used in the reaction and purification steps. | Gas Chromatography (GC) with headspace analysis. |

Reactivity and Mechanistic Studies of 3 Chloro N Methyl 1,2,4 Thiadiazol 5 Amine

Nucleophilic Substitution Reactions Involving the 3-Chloro Moiety

The chlorine atom at the C-3 position of the 1,2,4-thiadiazole (B1232254) ring is susceptible to nucleophilic displacement. This reactivity is characteristic of halogen atoms attached to electron-poor heterocyclic systems. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the aromatic ring system is activated towards nucleophilic attack by the electron-withdrawing heteroatoms. Halogenated 1,3,4-thiadiazoles are known to be important intermediates where the halogen is readily displaced by nucleophiles due to the low electron density on the ring carbon atoms, a principle that also applies to the 1,2,4-isomer. nih.gov

While specific kinetic and thermodynamic parameters for the nucleophilic substitution of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine are not extensively documented, the reaction is expected to follow second-order kinetics, consistent with a bimolecular SNAr mechanism. The reaction rate would thus be dependent on the concentration of both the thiadiazole substrate and the attacking nucleophile.

Rate = k[this compound][Nucleophile]

Kinetic studies on similar systems, such as the reaction of 3-chloro-5-sulfonyl-1,2,4-thiadiazoles with thiols, show that these reactions can be significantly faster than those involving common alkylating agents. nih.gov The mechanism is believed to be a two-step addition-elimination process, proceeding through a transient, negatively charged intermediate known as a Meisenheimer complex.

No specific thermodynamic data (e.g., ΔH°, ΔS°) for this substitution reaction is currently available in the literature. However, studies on the solubility and hydration of other 1,2,4-thiadiazole derivatives suggest that substituent changes can significantly impact thermodynamic properties. nih.govresearchgate.net It is expected that the substitution of the chloro group with other functionalities would result in thermodynamically stable products, driving the reaction forward.

| Relative Rate | Fast with soft nucleophiles (e.g., thiols) | Based on reactivity studies of analogous 3-chloro-1,2,4-thiadiazoles. nih.gov |

The chloro group at the 3-position can be displaced by a variety of nucleophiles. The scope of this reaction is broad, encompassing sulfur, nitrogen, and oxygen-based nucleophiles. This versatility makes this compound a useful synthetic intermediate for generating a library of 3-substituted derivatives. Research on the related 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) has shown efficient reactions with a range of such nucleophiles. isres.org

Sulfur Nucleophiles : Thiols (RSH) and thiophenols (ArSH) are particularly effective nucleophiles, reacting readily to form 3-thioether derivatives. nih.gov

Nitrogen Nucleophiles : Primary and secondary amines (RNH₂, R₂NH) can be used to synthesize various 3-amino substituted 1,2,4-thiadiazoles.

Oxygen Nucleophiles : Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the chloride to yield 3-alkoxy and 3-aryloxy ethers, respectively.

A key limitation of this reaction is the potential for competing side reactions, especially with highly basic or hard nucleophiles. Strong bases may induce ring-opening or rearrangement reactions of the thiadiazole nucleus rather than simple substitution. nih.gov Furthermore, the nature of the substituent at the 5-position can influence reactivity; studies have shown that 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles show no reactivity towards thiols, whereas the corresponding 5-sulfonyl derivatives are highly reactive, indicating the electronic influence of the second substituent is critical. nih.gov

Table 2: Scope of Nucleophilic Substitution at the 3-Position

| Nucleophile Class | Example Nucleophile | Resulting Product Structure |

|---|---|---|

| Sulfur | Ethanethiol (CH₃CH₂SH) | 3-(Ethylthio)-N-methyl-1,2,4-thiadiazol-5-amine |

| Oxygen | Sodium Methoxide (NaOCH₃) | 3-Methoxy-N-methyl-1,2,4-thiadiazol-5-amine |

| Nitrogen | Dimethylamine ((CH₃)₂NH) | N³,N³,N⁵-Trimethyl-1,2,4-thiadiazole-3,5-diamine |

| Carbon | Grignard Reagents (RMgX) | Potentially 3-Alkyl/Aryl-N-methyl-1,2,4-thiadiazol-5-amine (may have limitations) |

Transformations of the N-Methylamine Functional Group

The N-methylamino group at the 5-position of the thiadiazole ring behaves as a typical secondary amine, serving as a nucleophile in various reactions. Its reactivity can be modulated by the electron-withdrawing nature of the 1,2,4-thiadiazole ring.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it susceptible to attack by electrophiles. Acylation reactions with agents like acyl chlorides or anhydrides are expected to proceed readily, converting the secondary amine into a tertiary amide. For instance, reaction with chloroacetyl chloride in the presence of a mild base would yield the corresponding N-acetyl derivative. nih.govgrowingscience.com This transformation is a common strategy for further functionalization, as the newly introduced chloroacetyl group can subsequently react with other nucleophiles. growingscience.com

Further alkylation of the N-methylamino group is also feasible. This typically requires deprotonation with a strong base, such as sodium hydride, to generate a more potent nucleophilic amide anion, which can then be treated with an alkyl halide like methyl iodide to afford the N,N-dimethylamino derivative. researchgate.net

| Reaction Type | Electrophile | Typical Conditions | Expected Product |

|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | N-(3-chloro-1,2,4-thiadiazol-5-yl)-N-methylacetamide |

| Acylation | Chloroacetyl Chloride | NaOAc, Acetone, RT | 2-chloro-N-(3-chloro-1,2,4-thiadiazol-5-yl)-N-methylacetamide nih.gov |

| Alkylation | Methyl Iodide | 1. NaH, THF, 0 °C 2. CH₃I, RT | 3-chloro-N,N-dimethyl-1,2,4-thiadiazol-5-amine researchgate.net |

Oxidation and Reduction Chemistry

The N-methylamino group can undergo oxidative transformations. A notable reaction is oxidative N-demethylation, which converts the N-methyl secondary amine to a primary amine. This can be achieved through a two-step process involving initial oxidation of the N-methyl heterocycle to its corresponding N-methyl, N-oxide, followed by treatment with a transition metal. google.com Another approach involves the use of reagents like N-iodosuccinimide (NIS), which has been shown to selectively cleave N-methyl groups in the presence of other N-alkyl functionalities. sci-hub.se The electron-deficient nature of the thiadiazole ring may influence the susceptibility of the exocyclic amine to oxidation. researchgate.net Aerobic oxidation methods, inspired by biological systems and utilizing catalysts such as quinones in the presence of co-catalysts, also present a potential route for the dehydrogenation of the amine or its derivatives. nih.gov

The thiadiazole ring itself is generally aromatic and thus relatively stable to reduction. Similarly, the C-N bond of the amine is typically robust. Therefore, reduction of the N-methylamine functional group under standard catalytic hydrogenation conditions is not expected to be a facile process.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the C3 position of the 1,2,4-thiadiazole ring is a key handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The electron-deficient character of the heterocyclic ring activates the C-Cl bond towards oxidative addition to a low-valent metal center, such as Palladium(0). nih.govresearchgate.net This reactivity enables the synthesis of a diverse array of 3-substituted-1,2,4-thiadiazole derivatives.

Prominent among these methods are the Suzuki-Miyaura and Stille couplings. Studies on the closely related 3,5-dichloro-1,2,4-thiadiazole (B1299824) have demonstrated that the chlorine atoms are readily substituted by aryl groups from boronic acids under palladium catalysis. nih.govresearchgate.netresearchgate.net By analogy, this compound is an excellent candidate for Suzuki coupling with various aryl- and heteroarylboronic acids. The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃. nih.gov

Similarly, the Stille reaction, which couples the chloro-heterocycle with an organotin reagent, is a viable strategy. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups and has been successfully applied to other chloro-substituted thiadiazine and thiadiazole systems. researchgate.netnih.gov

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 3-Aryl-N-methyl-1,2,4-thiadiazol-5-amine nih.govlibretexts.org |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄, LiCl, Toluene, Reflux | 3-Aryl-N-methyl-1,2,4-thiadiazol-5-amine wikipedia.orgnih.gov |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | 3-Alkenyl-N-methyl-1,2,4-thiadiazol-5-amine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-N-methyl-1,2,4-thiadiazol-5-amine |

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not widely reported, computational chemistry offers powerful tools to understand its reactivity. Density Functional Theory (DFT) is a common method used to investigate reaction pathways, transition state geometries, and activation energies for reactions involving heterocyclic compounds.

For the transformations of the N-methylamine group, computational models could be used to predict the pKa of the amine, its nucleophilicity, and the activation barriers for acylation and alkylation reactions. This would help in optimizing reaction conditions and understanding substituent effects.

In the context of transition metal-catalyzed cross-coupling, DFT calculations are invaluable for elucidating the catalytic cycle. Key steps such as the oxidative addition of the C-Cl bond to the palladium catalyst, transmetalation with the organoboron or organotin reagent, and the final reductive elimination can be modeled. libretexts.org Such studies can provide insights into the role of ligands on the palladium center, the effect of the base, and the factors controlling regioselectivity and reaction efficiency, guiding the rational design of improved catalytic systems for the functionalization of this and related thiadiazole scaffolds. acs.org

Structure Activity Relationship Sar and Design of 3 Chloro N Methyl 1,2,4 Thiadiazol 5 Amine Derivatives

Rational Design Principles for Novel 1,2,4-Thiadiazole (B1232254) Scaffolds

The 1,2,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, valued for its distinctive chemical properties and its ability to engage in specific biological interactions. researchgate.net A key design principle involves its function as a bioisostere for other chemical groups, allowing for the modulation of a molecule's physicochemical and pharmacokinetic properties while retaining or enhancing biological activity. nih.govresearchgate.net The inherent aromaticity and stability of the 1,2,4-thiadiazole ring make it a reliable scaffold for building complex molecules. isres.org

Rational drug design for novel 1,2,4-thiadiazole derivatives often centers on targeting specific amino acid residues within proteins. For instance, the electrophilic nature of the N-S bond in the thiadiazole ring allows it to react with cysteine thiols, forming a disulfide bond and leading to the inactivation of cysteine-dependent enzymes. researchgate.net This mechanism forms a basis for designing targeted covalent inhibitors.

Furthermore, design strategies incorporate the optimization of properties like solubility and membrane permeability. The structural features of the 1,2,4-thiadiazole core and its substituents are systematically modified to achieve a balance between these properties, which is crucial for bioavailability. rsc.orgnih.gov The influence of the compound's structure on its distribution coefficients in model systems, such as octanol/buffer and hexane/buffer, is a key consideration in predicting its ability to cross biological barriers like the blood-brain barrier. rsc.org

Synthesis and Characterization of Structural Analogs

The synthesis of structural analogs of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine typically follows a convergent strategy where the core thiadiazole ring is constructed and subsequently functionalized. A common synthetic route begins with the conversion of a nitrile (R-CN) into the corresponding amidine hydrochloride. This intermediate then undergoes a cyclization reaction, for example with perchloromethyl mercaptan, to form a 3-substituted-5-chloro-1,2,4-thiadiazole. nih.gov The chlorine atom at the 5-position is a versatile handle for introducing various amine functionalities via nucleophilic substitution. isres.orgnih.gov

General Synthetic Scheme:

Amidine Formation: R-CN → R-C(=NH)NH₂·HCl

Cyclization: R-C(=NH)NH₂·HCl + Cl₃CSCl → 3-R-5-chloro-1,2,4-thiadiazole

Nucleophilic Substitution: 3-R-5-chloro-1,2,4-thiadiazole + R'R''NH → 3-R-5-(NR'R'')-1,2,4-thiadiazole

Characterization of the synthesized analogs relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, confirming the positions of substituents and the integrity of the heterocyclic core. asianpubs.orgresearchgate.net Mass spectrometry (MS) provides confirmation of the molecular weight, and techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess purity. asianpubs.org For crystalline compounds, X-ray diffraction offers definitive proof of structure and reveals detailed information about bond lengths, angles, and intermolecular interactions. researchgate.net

Modifications at the 3-Position of the Thiadiazole Ring

The substituent at the 3-position of the 1,2,4-thiadiazole ring plays a critical role in determining the molecule's interaction with its biological target. The chloro-substituent in the parent compound can be replaced with a wide variety of groups to probe these interactions.

A common modification involves replacing the chlorine atom with substituted or unsubstituted aryl groups. For example, the synthesis of 3-(4-methoxyphenyl)-1,2,4-thiadiazole derivatives has been explored to enhance binding affinity for specific receptors. nih.gov The electronic properties of the substituent on the phenyl ring directly influence the electronic character of the thiadiazole core. researchgate.net Studies using ¹³C NMR have demonstrated that both inductive and resonance effects of substituents on a 3-phenyl ring can be correlated with changes in the chemical shifts of the thiadiazole ring carbons, indicating a π-polarization mechanism. researchgate.net

| Modification at 3-Position | Rationale/Observed Effect | Reference |

| Aryl groups (e.g., phenyl, 4-methoxyphenyl) | Modulate binding affinity for specific biological targets. | nih.gov |

| Substituted Phenyl groups | Alter the electronic properties of the thiadiazole ring through inductive and resonance effects. | researchgate.net |

Substituent Effects on the N-Methylamine Moiety

The N-methylamine group at the 5-position is a key site for modification to alter polarity, hydrogen bonding capacity, and steric bulk, all of which can significantly impact biological activity. Structure-activity relationship studies have shown that even minor changes to this group can lead to substantial differences in potency and selectivity.

For instance, in a series of adenosine (B11128) A₃ receptor antagonists, converting the primary amine (-NH₂) at the 5-position to a secondary amine (-NHCH₃) or further acylating it to an acetamide (B32628) (-NHCOCH₃) or propionamide (B166681) (-NHCOCH₂CH₃) resulted in a significant increase in binding affinity. nih.gov This highlights the importance of the hydrogen-bonding capabilities and the steric profile of the substituent at this position. The introduction of bulkier or more complex side chains can be used to explore the topology of a receptor's binding pocket.

| Substituent at 5-Position | Effect on Activity (Example: Adenosine A₃ Receptor) | Reference |

| -NH₂ | Baseline affinity | nih.gov |

| -NHCH₃ | Increased affinity | nih.gov |

| -NHCOCH₃ | Greatly increased affinity and selectivity | nih.gov |

| -NHCOCH₂CH₃ | Greatly increased affinity and selectivity | nih.gov |

Isosteric Replacements within the Thiadiazole Core

Bioisosterism is a powerful strategy in drug design used to improve a compound's properties by replacing one functional group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.com In the context of the 1,2,4-thiadiazole core, several isosteric replacements can be considered.

A common replacement is the substitution of the 1,2,4-thiadiazole ring with a 1,2,4-oxadiazole (B8745197) ring. researchgate.netnih.gov This involves replacing the sulfur atom with an oxygen atom, which alters the ring's electronics, lipophilicity, and metabolic stability while often maintaining the geometric arrangement required for biological activity. The 1,2,4-oxadiazole ring can serve as a bioisostere for esters and amides, offering resistance to hydrolysis by esterases. researchgate.net Similarly, other thiadiazole isomers, such as 1,3,4-thiadiazole, can be explored as isosteres, as they present a different arrangement of heteroatoms and thus different hydrogen bonding patterns and dipole moments. nih.gov

| Original Scaffold | Bioisosteric Replacement | Rationale | Reference |

| 1,2,4-Thiadiazole | 1,2,4-Oxadiazole | Modulate electronics, lipophilicity, and metabolic stability; act as an ester/amide isostere. | researchgate.netnih.gov |

| 1,2,4-Thiadiazole | 1,3,4-Thiadiazole | Alter heteroatom arrangement, hydrogen bonding patterns, and dipole moment. | nih.gov |

QSAR Modeling for Derivative Design and Prediction of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netsciforum.net For 1,2,4-thiadiazole derivatives, QSAR models are developed to guide the design of new analogs with enhanced potency and to predict the activity of yet-unsynthesized compounds. rsc.org

The process begins with a dataset of thiadiazole derivatives with experimentally measured biological activities. A wide range of molecular descriptors are then calculated for each compound, including constitutional, topological, geometric (3D-MoRSE), and electronic (GETAWAY) descriptors. kashanu.ac.ir Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to build a predictive model. researchgate.netrsc.org

For example, a QSAR study on a series of antimicrobial 1,2,4-triazole (B32235) derivatives (a related azole heterocycle) successfully developed multiparametric models with high correlation coefficients, allowing for the accurate prediction of their antimicrobial activity. kashanu.ac.ir The robustness and predictive power of these models are rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds. researchgate.netsciforum.net Such models can identify the key structural features and physicochemical properties that govern the biological activity of the thiadiazole scaffold.

Computational Studies on Conformational Preferences and Molecular Electrostatic Potential

Computational chemistry provides deep insights into the three-dimensional structure and electronic properties of 1,2,4-thiadiazole derivatives, which are crucial for understanding their interactions with biological macromolecules.

Molecular modeling techniques, such as docking, are used to predict the binding mode of thiadiazole derivatives within a receptor's active site. nih.gov These studies help to rationalize observed structure-activity relationships. For instance, docking simulations can reveal that a particular isomer, like a 1,2,4-thiadiazole, achieves a more energetically favorable binding conformation compared to a related 1,3,4-isomer, explaining differences in their biological activity. nih.gov These models rely on an understanding of the molecule's preferred conformations, which can be determined through conformational analysis studies.

The molecular electrostatic potential (MEP) is another critical property analyzed through computational methods. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). This information is vital for predicting how a thiadiazole derivative will interact with the complementary electrostatic environment of its protein target. The distribution of nitrogen atoms and the sulfur heteroatom in the 1,2,4-thiadiazole ring creates a distinct electrostatic profile that is central to its function as a pharmacophore.

Biological Activities and Molecular Mechanisms of Action of 3 Chloro N Methyl 1,2,4 Thiadiazol 5 Amine

Antimicrobial Efficacy and Spectrum of Activity

Antibacterial Potency Against Pathogenic Strains (In Vitro Studies)

Information regarding the in vitro antibacterial potency of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine against pathogenic strains is not available in the reviewed scientific literature.

Antifungal Activity Profile (In Vitro Studies)

No data from in vitro studies on the antifungal activity profile of this compound could be located.

Exploration of Antiviral and Antiparasitic Potential (In Vitro Studies)

There is no available research on the in vitro antiviral or antiparasitic potential of this compound.

Enzyme Inhibition and Modulation Studies

Target Identification and Validation through Biochemical Assays

Specific enzyme targets for this compound have not been identified or validated through biochemical assays in the available literature.

Kinetic Characterization of Enzyme Inhibition

Due to the lack of identified enzyme targets, no kinetic characterization of enzyme inhibition by this compound has been reported.

Receptor Binding and Signaling Pathway Modulation

Ligand-Receptor Interaction Studies

There is no publicly available research detailing ligand-receptor interaction studies specifically for this compound. While studies on other thiadiazole derivatives have explored their binding to various receptors and enzymes, this information cannot be directly extrapolated to the subject compound without specific experimental validation. nih.govnih.gov

Cellular Pathway Perturbation Analysis (In Vitro Cell Lines)

No studies were identified that have investigated the effects of this compound on cellular pathways in in vitro cell lines. Research on other thiadiazole compounds has shown that they can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation, but similar analyses for this compound have not been reported. nih.gov

Cellular Uptake, Distribution, and Metabolism (In Vitro Models)

Information regarding the cellular uptake, distribution, and metabolism of this compound in in vitro models is not available in the current scientific literature.

Mechanisms of Resistance Development in Microbial Systems

Given the absence of studies on the antimicrobial activity of this compound, there is no information on the mechanisms of resistance development in microbial systems to this specific compound. General mechanisms of microbial resistance to chemical agents include target modification, decreased permeability, and active efflux of the compound. nih.govnih.gov

Comparative Analysis of Biological Profiles with Related Thiadiazoles

A comparative analysis of the biological profile of this compound with related thiadiazoles is challenging due to the lack of data on the primary compound. However, research on structurally similar compounds can offer some insights. For instance, derivatives of 5-amino-1,2,4-thiadiazole have been investigated for various biological activities. mdpi.comresearchgate.net Additionally, studies on 3-chloro-1,2,4-thiadiazole (B2938681) derivatives with different substituents at the 5-position have been conducted, revealing activities such as potent inhibition of human histone deacetylase 8 (HDAC8). nih.gov It is important to note that the presence and nature of the N-methyl group at the 5-amino position, in conjunction with the 3-chloro substituent, would significantly influence the compound's physicochemical properties and biological activity, making direct comparisons with other analogs speculative without experimental data.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro N Methyl 1,2,4 Thiadiazol 5 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine (Molecular Formula: C₃H₃ClN₄S), the calculated monoisotopic mass is 149.9743 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to find a protonated molecular ion [M+H]⁺ at m/z 150.9816. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental formula.

In addition to the molecular ion, other common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may be observed. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, likely involving the loss of the chlorine atom, the methyl group, or cleavage of the thiadiazole ring, further corroborating the proposed structure. mdpi.com

| Adduct | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₃H₃ClN₄S | 149.9743 |

| [M+H]⁺ | C₃H₄ClN₄S⁺ | 150.9816 |

| [M+Na]⁺ | C₃H₃ClN₄SNa⁺ | 172.9635 |

| [M+K]⁺ | C₃H₃ClN₄SK⁺ | 188.9375 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, 2D NMR)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, displaying two key signals. A singlet corresponding to the three protons of the N-methyl group would likely appear in the range of δ 3.0–3.5 ppm. A second, broader singlet corresponding to the N-H proton of the amine is anticipated further downfield, typically between δ 6.0 and 8.0 ppm. This N-H proton signal would be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The ¹³C NMR spectrum is predicted to show three distinct signals. Based on data from analogous compounds like 5-amino-3-methyl-1,2,4-thiadiazole (B102305), the two carbon atoms of the thiadiazole ring are expected to resonate at very low field due to the influence of the adjacent heteroatoms. researchgate.netmdpi.com The C3 carbon, bonded to the electronegative chlorine atom, is predicted to be in the δ 170–175 ppm range. The C5 carbon, attached to the amino group, is expected around δ 185–190 ppm. mdpi.com The carbon of the N-methyl group would produce a signal at higher field, anticipated in the δ 30–40 ppm region.

¹⁵N NMR: While less common, ¹⁵N NMR would be highly informative, showing four distinct signals corresponding to the four nitrogen atoms in unique chemical environments: the two ring nitrogens (N2 and N4), the exocyclic amino nitrogen, and the ring nitrogen bonded to the chloro-substituted carbon.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| N-CH₃ | 3.0 - 3.5 (s, 3H) | 30 - 40 |

| N-H | 6.0 - 8.0 (br s, 1H) | - |

| C3-Cl | - | 170 - 175 |

| C5-NHCH₃ | - | 185 - 190 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound would be complementary, with key bands confirming its structure. The analysis of related compounds, such as 3-chloro-1,2,5-thiadiazole (B1282117) and 5-amino-3-methyl-1,2,4-thiadiazole, provides a basis for assigning the expected vibrational modes. mdpi.comcdnsciencepub.com

Key expected vibrational frequencies include:

N-H Stretching: A moderate to sharp band around 3300–3400 cm⁻¹ corresponding to the secondary amine N-H bond.

C-H Stretching: Bands in the 2900–3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the methyl group.

C=N/C-N Ring Vibrations: A series of complex bands between 1400 cm⁻¹ and 1650 cm⁻¹ characteristic of the thiadiazole ring stretching modes.

N-H Bending: An absorption around 1550-1620 cm⁻¹.

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 600 cm⁻¹ and 800 cm⁻¹, is a key indicator of the chloro-substituent.

C-S Stretching: Weaker bands also in the fingerprint region, confirming the presence of the thiadiazole ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (methyl) | 2900 - 3000 | Medium-Weak |

| C=N Ring Stretch | 1500 - 1650 | Strong |

| N-H Bend | 1550 - 1620 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The 1,2,4-thiadiazole (B1232254) ring is a chromophore that is expected to exhibit characteristic absorptions in the UV region. Typically, heterocyclic aromatic systems display high-energy π → π* transitions, often below 250 nm. The presence of lone pairs on the nitrogen, sulfur, and chlorine atoms, as well as the exocyclic amine, may also give rise to lower-energy n → π* transitions at longer wavelengths (>250 nm). The amino group acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima. The specific absorption maxima (λ_max) and molar absorptivity (ε) would be determined by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure and reveals its three-dimensional arrangement and intermolecular interactions in the solid state. Although no crystal structure has been published for this compound, data from the closely related 5-amino-3-methyl-1,2,4-thiadiazole suggests key structural features. researchgate.netmdpi.com This analogue forms an elaborate two-dimensional network through hydrogen bonding. researchgate.net It is highly probable that this compound would also engage in intermolecular hydrogen bonding via its secondary amine (N-H···N), potentially forming dimers or chains in the crystal lattice. The analysis would confirm the planarity of the thiadiazole ring and provide precise bond lengths and angles, such as the C-S, C=N, and C-Cl bond distances.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | N-H···N hydrogen bonding |

| Molecular Feature | Planar 1,2,4-thiadiazole ring |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing compounds of this polarity. A typical method would employ a C18 stationary phase with a gradient elution system of water and an organic solvent like acetonitrile or methanol. An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. Purity is determined by integrating the peak area at a specific wavelength using a UV detector, with a pure sample ideally showing a single major peak.

Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable, GC-MS is another powerful tool for purity assessment. The sample is vaporized and separated on a capillary column before entering a mass spectrometer. This technique provides both the retention time (a measure of purity) and the mass spectrum of the compound, which serves as a highly specific identifier, confirming both purity and identity simultaneously.

Computational Chemistry and Theoretical Investigations of 3 Chloro N Methyl 1,2,4 Thiadiazol 5 Amine

Electronic Structure and Molecular Orbital Analysis (DFT Calculations)

No published studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular orbital analysis using DFT calculations for 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine are available. Such an analysis would typically involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine the molecule's most stable three-dimensional structure. acs.org From this, properties like the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity and electronic transitions, could be calculated. dergipark.org.tr

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Maxima)

There is no available literature containing predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) or Ultraviolet-Visible (UV-Vis) absorption maxima for this compound. Theoretical predictions of NMR spectra are often performed using the Gauge-Including Atomic Orbital (GIAO) method, and the results are compared against a standard reference like tetramethylsilane (B1202638) (TMS). nih.govufv.brrsc.org Similarly, UV-Vis spectra are typically predicted using Time-Dependent DFT (TD-DFT) calculations to identify electronic transitions. acs.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP maps are valuable tools that illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting intermolecular interactions and chemical reactivity. rsc.orgresearchgate.net

Conformational Analysis and Energy Minima

Specific conformational analysis to identify the global and local energy minima for this compound is not documented in the scientific literature. This type of study involves mapping the potential energy surface by systematically rotating the molecule's single bonds to find the most stable spatial arrangements (conformers). rsc.orgiu.edu.sa

Molecular Docking Studies with Biological Targets

While molecular docking is a common technique applied to thiadiazole derivatives to explore their potential as inhibitors for various biological targets like enzymes or proteins, nih.govnih.govresearchgate.netmdpi.comuowasit.edu.iqnih.gov no such studies have been published specifically for this compound. These in silico studies predict the binding affinity and interaction modes of a ligand within the active site of a target protein.

Ab Initio and Semi-Empirical Calculations for Reactivity Predictions

There are no reports on the use of ab initio or semi-empirical methods to predict the reactivity of this compound. These calculations can provide various reactivity descriptors derived from the electronic structure, helping to understand the molecule's susceptibility to different types of chemical reactions.

Strategic Applications of 3 Chloro N Methyl 1,2,4 Thiadiazol 5 Amine in Research and Development

Role as a Key Intermediate in Organic Synthesis

Information detailing the use of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine as a key intermediate in specific organic synthesis pathways is not available in the reviewed sources.

Potential in Agrochemical Research as a Precursor to Active Agents

There is no specific information in the searched literature linking this compound as a precursor to active agents in agrochemical research, such as fungicides, herbicides, or insecticides.

Contributions to Lead Compound Discovery in Pre-Clinical Drug Research

Specific contributions of this compound to the discovery of lead compounds in pre-clinical drug research are not documented in the available literature.

Applications in Material Science Research

No applications or studies involving this compound within the field of material science were identified in the conducted search.

Future Directions and Challenges in 3 Chloro N Methyl 1,2,4 Thiadiazol 5 Amine Research

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes is a cornerstone of advancing the study of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine. Traditional methods for creating the 1,2,4-thiadiazole (B1232254) core often rely on the oxidative dimerization of thioamides or the cyclization of N-carbamothioylamidines, which can have limitations in terms of substrate scope and reaction conditions. acs.org Future research will likely focus on unconventional strategies that offer improved efficiency, regioselectivity, and milder reaction conditions.

Key areas of exploration include:

Photochemical and Electrochemical Methods: These techniques offer green and efficient alternatives to traditional chemical oxidants for constructing the 1,2,4-thiadiazole ring. acs.org

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes, such as vanadium-dependent haloperoxidases, presents a sustainable approach for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles, utilizing catalytic amounts of halide salts and hydrogen peroxide as a green oxidant. acs.org

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly enhance efficiency and reduce waste. Recent advancements have shown the one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from readily available starting materials. acs.org

Table 1: Comparison of Conventional and Unconventional Synthetic Approaches

| Approach | Advantages | Challenges |

|---|---|---|

| Conventional (e.g., Oxidative Dimerization) | Well-established procedures. | Often requires harsh oxidants, may have limited substrate scope. |

| Photochemical/Electrochemical | Green, mild conditions, high selectivity. | Requires specialized equipment, scalability can be a concern. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup costs can be high. |

| Biocatalysis | Environmentally friendly, high selectivity. | Enzyme stability and cost, limited to specific substrates. acs.org |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Requires careful optimization of reaction conditions. acs.org |

Discovery of Novel Reactivity and Transformation Pathways

Understanding the reactivity of this compound is crucial for its application as a versatile building block in organic synthesis. The presence of a chloro substituent, a secondary amine, and the thiadiazole ring itself offers multiple sites for chemical modification.

Future research will likely investigate:

Cross-Coupling Reactions: The chlorine atom on the thiadiazole ring is a prime candidate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would enable the introduction of a wide range of substituents at this position, creating libraries of novel compounds for biological screening.

Functionalization of the N-methyl Group: Exploring reactions that modify or functionalize the N-methyl group could lead to new derivatives with altered properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the 1,2,4-thiadiazole ring under various conditions could uncover novel ring-opening or rearrangement pathways, leading to the synthesis of different heterocyclic systems. For instance, some 1,2,3-thiadiazoles are known to undergo ring-opening to form thioketene (B13734457) intermediates. nih.gov

Derivatization of the Amine Group: The secondary amine offers a reactive handle for acylation, alkylation, and other transformations to produce a diverse set of derivatives.

Identification of New Biological Targets and Therapeutic Avenues (Pre-Clinical)

The 1,2,4-thiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.net While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential for various therapeutic applications.

Pre-clinical research should focus on:

Anticancer Activity: Numerous 1,3,4- and 1,2,4-thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast, colon, lung, and ovarian cancers. nih.govmdpi.comrsc.org Potential mechanisms of action include the inhibition of enzymes like carbonic anhydrase IX, Src and Abl kinases, and topoisomerase II. mdpi.com

Antimicrobial and Antifungal Properties: The thiadiazole nucleus is a component of some clinically used antibiotics, such as Cefozopran. researchgate.net Screening against a panel of pathogenic bacteria and fungi is a logical step.

Enzyme Inhibition: Substituted thiadiazoles have been identified as inhibitors of various enzymes, including cathepsin B and glycogen (B147801) synthase kinase 3. researchgate.net

Neurological Disorders: Certain 1,2,4-thiadiazole derivatives have shown potential as neuroprotective agents and may be relevant for conditions like Alzheimer's disease. researchgate.net

Table 2: Potential Pre-Clinical Therapeutic Areas for 1,2,4-Thiadiazole Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Oncology | Carbonic Anhydrases, Protein Kinases (e.g., Hsp90), Topoisomerases | Thiadiazole scaffold is present in numerous compounds with demonstrated anticancer activity. nih.govmdpi.com |

| Infectious Diseases | Bacterial and fungal cellular machinery | The scaffold is a known pharmacophore for antimicrobial agents. researchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX), 5-Lipoxygenase (LOX) | Some derivatives show dual inhibitory activity against these enzymes. researchgate.net |

| Neurological Disorders | β-secretase (BACE1), various kinases | Derivatives have shown neuroprotective properties and potential for Alzheimer's treatment. researchgate.net |

Development of Environmentally Sustainable Synthetic Processes

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign processes.

Key challenges and opportunities include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents such as eucalyptol (B1671775) is a primary goal. mdpi.com

Catalytic Methods: Employing catalysts, especially heterogeneous or reusable ones, can reduce waste and improve reaction efficiency. mdpi.com Metal-free catalytic systems, for example using molecular iodine, are particularly attractive for the synthesis of 1,2,4-thiadiazoles. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a fundamental aspect of green chemistry. One-pot and multicomponent reactions are excellent strategies for improving atom economy. researchgate.net

Energy Efficiency: Utilizing energy-efficient activation methods like microwave irradiation or ultrasound can shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.comnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research. hilarispublisher.com Integrating these computational tools can accelerate the investigation of this compound and its derivatives.

Future applications in this area include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential toxicity of novel thiadiazole derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. hilarispublisher.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel 1,2,4-thiadiazole derivatives with enhanced efficacy and safety profiles. acs.org

Synthetic Route Prediction: AI tools can analyze the structure of a target molecule and suggest potential synthetic pathways, helping chemists to devise more efficient and innovative synthetic strategies. researchgate.net

Big Data Analysis: AI can analyze vast datasets from high-throughput screening, genomic, and proteomic studies to identify novel biological targets for thiadiazole-based compounds. nih.govijirt.org

The primary challenge in this area is the need for high-quality, comprehensive datasets to train reliable AI models. As more experimental data on 1,2,4-thiadiazoles becomes available, the predictive power and utility of these computational approaches will undoubtedly increase. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.